Cas no 885275-00-3 (Benzyl 4-iodopiperidine-1-carboxylate)

Benzyl 4-iodopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive 4-iodo substituent and protected amine functionality. The benzyloxycarbonyl (Cbz) group enhances stability while allowing selective deprotection under mild conditions, making it useful in peptide and pharmaceutical chemistry. The iodine moiety facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient C-C bond formation. Its well-defined structure and high purity ensure reproducibility in complex synthetic pathways. This compound is particularly advantageous in the preparation of piperidine-based scaffolds, which are prevalent in bioactive molecules and drug discovery. Suitable for controlled functionalization, it serves as a key building block in medicinal chemistry and material science applications.
Benzyl 4-iodopiperidine-1-carboxylate structure
885275-00-3 structure
Product name:Benzyl 4-iodopiperidine-1-carboxylate
CAS No:885275-00-3
MF:C13H16INO2
Molecular Weight:345.176115989685
MDL:MFCD04115043
CID:711200
PubChem ID:53249826

Benzyl 4-iodopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylicacid, 4-iodo-, phenylmethyl ester
    • Benzyl 4-iodopiperidine-1-carboxylate
    • 1-Cbz-4-iodopiperidine
    • N-Cbz-4-iodopiperidine
    • Z-4-IODOPIPERIDINE
    • 1-N-CBZ-4-IODOPIPERIDINE
    • 4-CBZ-piperidyl iodide
    • AK154069
    • MSRXUEGQXJQJJX-UHFFFAOYSA-N
    • 7544AH
    • 1-(Benzyloxycarbonyl)-4-iodopiperidine
    • WT82613
    • FCH2798734
    • PB24852
    • AX8027014
    • ST24046117
    • Phenylmethyl 4-iodo-1-piperidinecarboxylate (ACI)
    • 4-Iodo-N-Cbz-piperidine
    • 4-Iodopiperidine-1-carboxylic acid benzyl ester
    • DTXSID90693066
    • SY108148
    • DB-077615
    • AKOS015836794
    • CS-W006399
    • MFCD04115043
    • 885275-00-3
    • SCHEMBL2630944
    • BENZYL4-IODOPIPERIDINE-1-CARBOXYLATE
    • DS-7854
    • EN300-7382401
    • P10293
    • MDL: MFCD04115043
    • インチ: 1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    • InChIKey: MSRXUEGQXJQJJX-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC(I)CC1)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 345.02300
  • 同位素质量: 345.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 29.5
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 405.9±45.0 °C at 760 mmHg
  • フラッシュポイント: 199.3±28.7 °C
  • PSA: 29.54000
  • LogP: 3.16050
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzyl 4-iodopiperidine-1-carboxylate Security Information

Benzyl 4-iodopiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl 4-iodopiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU055-50mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95+%
50mg
55.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064174-100g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 98%
100g
¥8899.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064174-100mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
100mg
¥41 2023-02-18
Ambeed
A134039-100mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
100mg
$6.0 2025-02-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845393-1g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
1g
340.20 2021-05-17
TRC
C227118-50mg
N-CBZ-4-Iodopiperidine
885275-00-3
50mg
$ 65.00 2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU055-200mg
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95+%
200mg
105.0CNY 2021-07-12
Chemenu
CM180502-5g
1-Cbz-4-iodopiperidine
885275-00-3 95%+
5g
$216 2023-01-09
eNovation Chemicals LLC
D956803-5g
Benzyl 4-iodopiperidine-1-carboxylate
885275-00-3 95%
5g
$130 2024-06-07
AK Scientific
J52361-1g
N-Cbz-4-iodopiperidine
885275-00-3 95%
1g
$50 2023-09-15

Benzyl 4-iodopiperidine-1-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 16 h, rt
Reference
A photochemical halogen-atom-transfer pathway for the carboxylation of alkenes with CO2
Zhai, Senmao; Wang, Rong; Dong, Quan; Cheng, Jiajia; Zheng, Meifang; et al, Organic Chemistry Frontiers, 2023, 10(19), 4816-4820

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
Reference
Copper-Catalyzed Reductive Trifluoromethylation of Alkyl Iodides with Togni's Reagent
Chen, Yanchi; Ma, Guobin; Gong, Hegui, Organic Letters, 2018, 20(15), 4677-4680

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  1 h, 60 °C
Reference
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  20 min, 0 °C; 18 h, 0 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Discovery of Clinical Candidate 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), A Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A)
Hu, Essa; Chen, Ning; Bourbeau, Matthew P.; Harrington, Paul E.; Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2014, 57(15), 6632-6641

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 - 12 h, rt
Reference
Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines
Qian, Deyun ; Hu, Xile, Angewandte Chemie, 2019, 58(51), 18519-18523

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt; 12 - 24 h, 25 °C
Reference
Photoinduced Metal-Free Decarboxylative Transformations: Rapid Access to Amines, Alkyl Halides, and Olefins
Luo, Jia-jing; Jing, Dong; Lu, Cong; Zheng, Ke, European Journal of Organic Chemistry, 2023, 26(14),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium iodide Catalysts: Triphenylphosphine Solvents: Acetone ;  24 h, 26 - 30 °C
Reference
Triphenylphosphine-Catalyzed Alkylative Iododecarboxylation with Lithium Iodide under Visible Light
Fu, Ming-Chen; Wang, Jia-Xin; Shang, Rui, Organic Letters, 2020, 22(21), 8572-8577

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C; 5 - 12 h, rt
Reference
Copper-catalyzed difluoromethylation of alkyl halides enabled by aryl radical activation of carbon-halogen bonds
Cai, Aijie; Yan, Wenhao; Liu, Wei, ChemRxiv, 2021, 1, 1-11

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C
Reference
Visible-Light-Mediated C-I Difluoroallylation with an α-Aminoalkyl Radical as a Mediator
Yue, Fuyang; Dong, Jianyang; Liu, Yuxiu ; Wang, Qingmin, Organic Letters, 2021, 23(18), 7306-7310

Benzyl 4-iodopiperidine-1-carboxylate Raw materials

Benzyl 4-iodopiperidine-1-carboxylate Preparation Products

Benzyl 4-iodopiperidine-1-carboxylate 関連文献

Benzyl 4-iodopiperidine-1-carboxylateに関する追加情報

Comprehensive Overview of Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3): Properties, Applications, and Industry Insights

Benzyl 4-iodopiperidine-1-carboxylate (CAS No. 885275-00-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This piperidine derivative is characterized by the presence of a benzyl carboxylate group and an iodine substituent, which make it a valuable intermediate in synthetic chemistry. Researchers often search for "Benzyl 4-iodopiperidine-1-carboxylate synthesis" or "CAS 885275-00-3 applications," reflecting its growing relevance in drug discovery and material science.

The compound's molecular formula, C13H16INO2, highlights its potential for diverse chemical transformations. Its iodo-functionalization enables cross-coupling reactions, a topic frequently explored in modern organic chemistry forums. Recent trends in "green chemistry alternatives for halogenated intermediates" have also spurred interest in optimizing the synthesis of 885275-00-3 with reduced environmental impact. Laboratories focusing on "high-efficiency catalytic systems" often evaluate this compound as a model substrate.

In pharmaceutical contexts, Benzyl 4-iodopiperidine-1-carboxylate serves as a precursor for bioactive molecule development, particularly in neurological and cardiovascular research. Patent literature reveals its utility in constructing spirocyclic compounds, addressing trending queries like "piperidine scaffolds in CNS drug design." The carbamate protection strategy embodied in its structure aligns with current discussions about "protecting group optimization" in peptide chemistry.

Analytical characterization of CAS 885275-00-3 typically involves advanced techniques such as NMR spectroscopy (showing distinct signals at 7.3-7.5 ppm for aromatic protons) and mass spectrometry (with expected molecular ion peaks). These data points respond to common search terms like "HNMR interpretation of iodopiperidine derivatives." The compound's crystalline properties, often discussed under "XRD analysis of carboxylate salts," further enhance its research utility.

From a commercial perspective, suppliers frequently list Benzyl 4-iodopiperidine-1-carboxylate with purity specifications exceeding 97%, catering to demand for "high-purity synthetic building blocks." Storage recommendations (typically 2-8°C under inert atmosphere) address laboratory safety concerns without violating regulatory constraints. The compound's stability profile makes it suitable for "long-term research projects," a key consideration for academic and industrial purchasers.

Emerging applications in material science have expanded the compound's relevance beyond traditional chemistry. Recent studies exploring "iodine-containing polymers for optoelectronics" have utilized 885275-00-3 as a halogen source, aligning with sustainable technology trends. This dual pharmaceutical-material utility explains its growing presence in "multidisciplinary chemical inventories" across global research centers.

Quality control protocols for Benzyl 4-iodopiperidine-1-carboxylate emphasize HPLC purity verification and heavy metal screening, responding to industry demands for "GMP-compatible intermediates." The compound's structure-activity relationship (SAR) potential continues to drive computational chemistry studies, particularly in "molecular docking simulations" for novel therapeutic targets.

As research into heterocyclic compound libraries intensifies, CAS 885275-00-3 maintains its position as a versatile tool for medicinal chemists. Its balanced lipophilicity profile (predicted logP ~2.8) and hydrogen bonding capacity make it particularly valuable in "blood-brain barrier penetration studies," a hot topic in neuropharmacology circles. These characteristics ensure its continued relevance in answering "next-generation drug formulation" challenges.

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